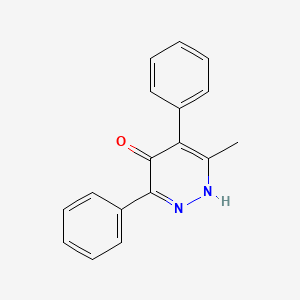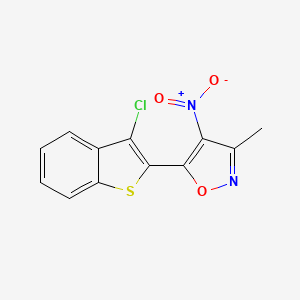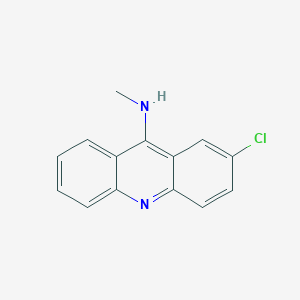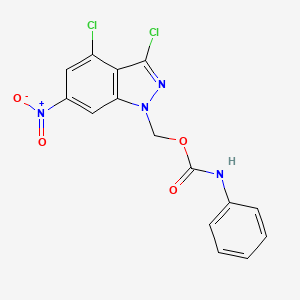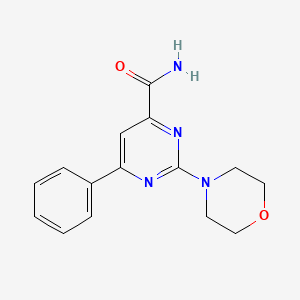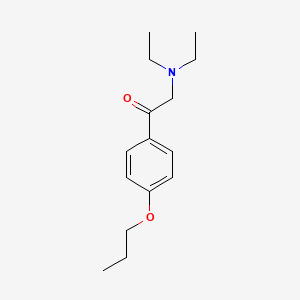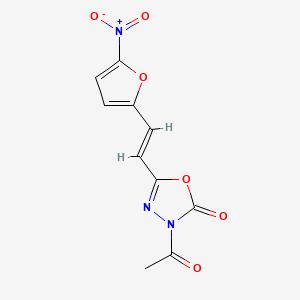
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-(2-(5-nitro-2-furanyl)ethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a combination of an oxadiazole ring, a nitrofuran moiety, and an acetyl group, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a condensation reaction between a nitrofuran aldehyde and a suitable hydrazide.
Vinylation and Acetylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the nitrofuran moiety.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: A range of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mécanisme D'action
The mechanism of action of (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. For example:
Antimicrobial Activity: The compound may exert its effects by interacting with microbial enzymes or cellular components, leading to the disruption of essential biological processes.
Pharmacological Activity: As a pharmacophore, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(E)-3-Acetyl-5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-Acetyl-5-(2-(5-nitropyridin-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
3878-31-7 |
|---|---|
Formule moléculaire |
C10H7N3O6 |
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
3-acetyl-5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O6/c1-6(14)12-10(15)19-8(11-12)4-2-7-3-5-9(18-7)13(16)17/h2-5H,1H3/b4-2+ |
Clé InChI |
FHOVWDHNALTYPI-DUXPYHPUSA-N |
SMILES isomérique |
CC(=O)N1C(=O)OC(=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)N1C(=O)OC(=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)


![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
